molecular formula C24H30N2O2 B4062548 3-(2-methoxyphenyl)-N-{2-[(2E)-2-methyl-2-buten-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide

3-(2-methoxyphenyl)-N-{2-[(2E)-2-methyl-2-buten-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide

Cat. No.: B4062548
M. Wt: 378.5 g/mol
InChI Key: JKEGKWDDYIDURW-JJPRUIFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, a butenyl group, and a tetrahydroisoquinoline group. These groups are common in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple functional groups and a cyclic structure. The isoquinoline group is a bicyclic structure that is aromatic and planar. The methoxyphenyl group is also aromatic, and the butenyl group could potentially participate in conjugation with the aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the methoxy group and the amide group would be expected to increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds similar to 3-(2-methoxyphenyl)-N-{2-[(2E)-2-methyl-2-buten-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide has been a focus in scientific research. For example, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was investigated, where its structure was confirmed by various methods including X-ray diffraction, demonstrating its potential in structural chemistry studies (Bai et al., 2012).

Biological Activity

Research into the biological activity of compounds containing methoxy and tetrahydroisoquinoline groups, which are structural elements of the target molecule, reveals interesting applications. For instance, methoxy-substituted 3-formyl-2-phenylindoles, which share structural similarities, have shown inhibition of tubulin polymerization, indicating potential use in studying cell cycle and cancer treatments (Gastpar et al., 1998).

Chemical Reactions

The compound's chemical class has been involved in research focusing on unique chemical reactions. For instance, research on o-methoxycarbonyl-phenyl isocyanate's reaction with mono-aminoalkyl orthophosphoric and sulfuric acids to yield corresponding tetrahydroquinazoline esters shows the versatility of these compounds in synthetic organic chemistry (Cherbuliez et al., 1967).

Pharmacological Properties

Compounds structurally related to this compound have been studied for their pharmacological properties. For example, N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, which bear resemblance in structure, have shown gastric acid antisecretory activity, underlining their potential in medicinal chemistry (Ueda et al., 1991).

Application in Synthesis of Alkaloids

The catalytic asymmetric synthesis of amino acid components in the biosynthesis of tetrahydroisoquinoline alkaloids has been explored. This highlights the compound's relevance in the synthesis of complex natural products and pharmaceuticals (Tanifuji et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information, it’s impossible to predict the exact mechanism of action .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and potentially developed into a drug .

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-4-18(2)16-26-14-13-19-9-11-22(15-21(19)17-26)25-24(27)12-10-20-7-5-6-8-23(20)28-3/h4-9,11,15H,10,12-14,16-17H2,1-3H3,(H,25,27)/b18-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEGKWDDYIDURW-JJPRUIFNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyphenyl)-N-{2-[(2E)-2-methyl-2-buten-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide
Reactant of Route 2
Reactant of Route 2
3-(2-methoxyphenyl)-N-{2-[(2E)-2-methyl-2-buten-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide
Reactant of Route 3
3-(2-methoxyphenyl)-N-{2-[(2E)-2-methyl-2-buten-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide
Reactant of Route 4
Reactant of Route 4
3-(2-methoxyphenyl)-N-{2-[(2E)-2-methyl-2-buten-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide
Reactant of Route 5
3-(2-methoxyphenyl)-N-{2-[(2E)-2-methyl-2-buten-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide
Reactant of Route 6
3-(2-methoxyphenyl)-N-{2-[(2E)-2-methyl-2-buten-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.